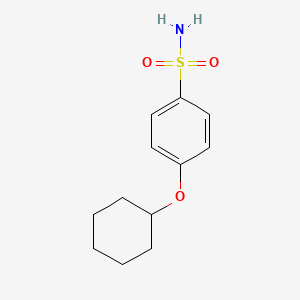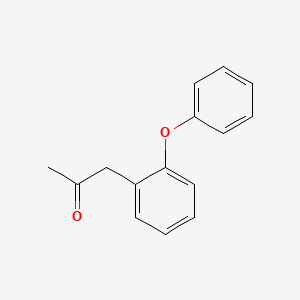
1-(2-Phenoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which consists of a phenyl group attached to a propanone backbone through a phenoxy linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-phenoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenoxyphenyl)propan-2-one can be compared to other similar compounds, such as:
Phenylacetone: Also known as 1-phenyl-2-propanone, it has a similar structure but lacks the phenoxy group. Phenylacetone is used in the synthesis of amphetamines and other pharmaceuticals.
Benzyl methyl ketone: Another related compound, it has a benzyl group instead of a phenoxy group. It is used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its phenoxy linkage, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.
Eigenschaften
CAS-Nummer |
1305324-08-6 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(2-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VWFRDWVKFQONRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


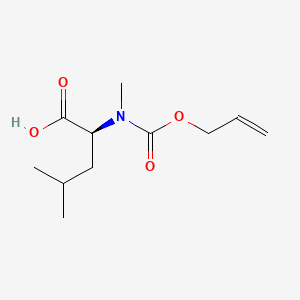

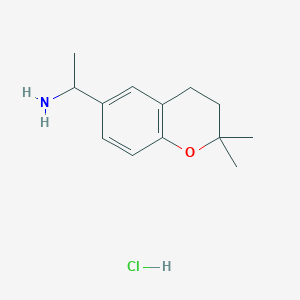



![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
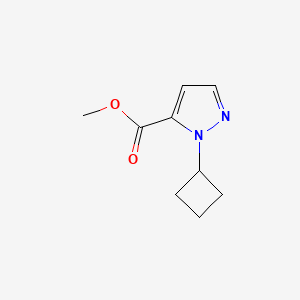

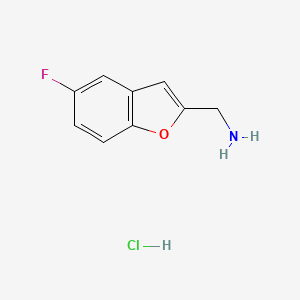
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
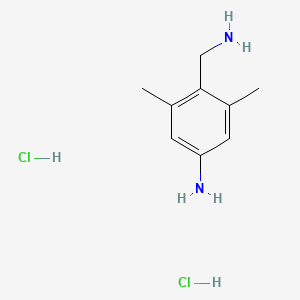
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
